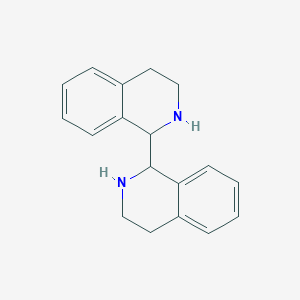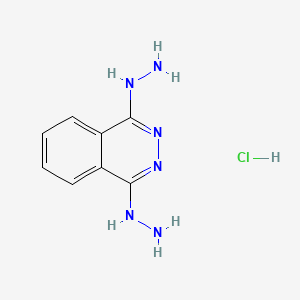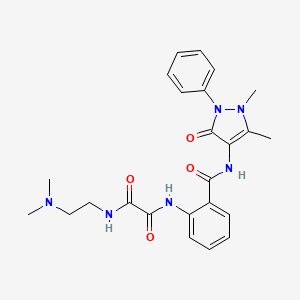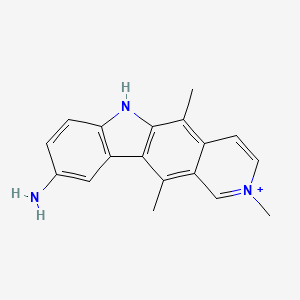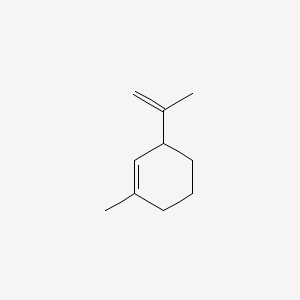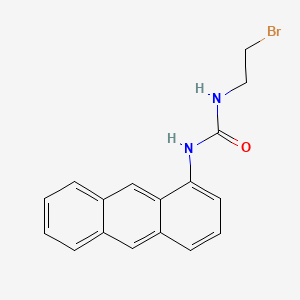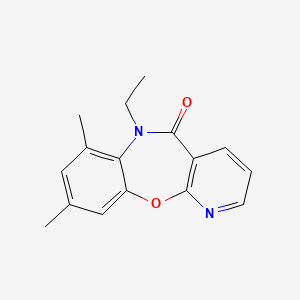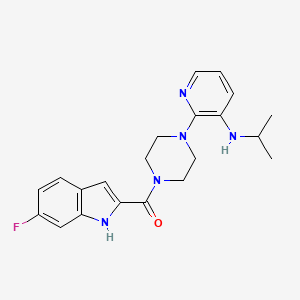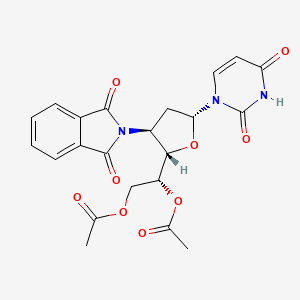
beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil: is a synthetic nucleoside analog This compound is characterized by its complex structure, which includes a uracil base linked to a modified ribose sugar
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil typically involves multiple steps, starting from readily available starting materials. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the ribose sugar are protected using acetyl groups to prevent unwanted reactions during subsequent steps.
Formation of the Phthalimido Group: The phthalimido group is introduced to the ribose sugar through a reaction with phthalic anhydride.
Glycosylation: The protected ribose sugar is then coupled with uracil to form the nucleoside analog.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose sugar.
Reduction: Reduction reactions can be used to modify the uracil base or the ribose sugar.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while substitution reactions can introduce various functional groups to the uracil base or ribose sugar.
科学的研究の応用
Chemistry:
- Used as a building block for the synthesis of more complex nucleoside analogs.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Medicine:
- Explored as a potential therapeutic agent for the treatment of viral infections or cancer.
- Studied for its pharmacokinetics and pharmacodynamics in biological systems.
Industry:
- Used in the development of new materials or chemical processes.
- Investigated for its potential use in biotechnology applications.
作用機序
The mechanism of action of beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil involves its incorporation into nucleic acids, where it can interfere with DNA or RNA synthesis. This can lead to the inhibition of viral replication or cancer cell proliferation. The molecular targets and pathways involved include:
DNA Polymerase: The compound can inhibit DNA polymerase, preventing the synthesis of new DNA strands.
RNA Polymerase: It can also inhibit RNA polymerase, affecting RNA synthesis.
Cell Cycle Arrest: The compound can induce cell cycle arrest, leading to the inhibition of cell proliferation.
類似化合物との比較
Beta-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another nucleoside analog with similar protective groups on the ribose sugar.
1,2,3,5-Tetraacetyl-beta-D-ribofuranose: A related compound with acetyl groups on the ribose sugar.
5-Deoxy-1,2,3-tri-O-acetyl-beta-D-ribose: A similar compound with deoxy modifications on the ribose sugar.
Uniqueness: Beta-1-(5,6-Di-O-acetyl-2,3-dideoxy-3-phthalimido-D-ribo-hexafuranosyl)uracil is unique due to the presence of both acetyl and phthalimido groups on the ribose sugar, which confer distinct chemical properties and potential biological activities. This makes it a valuable compound for scientific research and potential therapeutic applications.
特性
CAS番号 |
133488-30-9 |
|---|---|
分子式 |
C22H21N3O9 |
分子量 |
471.4 g/mol |
IUPAC名 |
[(2R)-2-acetyloxy-2-[(2S,3S,5R)-3-(1,3-dioxoisoindol-2-yl)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]ethyl] acetate |
InChI |
InChI=1S/C22H21N3O9/c1-11(26)32-10-16(33-12(2)27)19-15(9-18(34-19)24-8-7-17(28)23-22(24)31)25-20(29)13-5-3-4-6-14(13)21(25)30/h3-8,15-16,18-19H,9-10H2,1-2H3,(H,23,28,31)/t15-,16+,18+,19-/m0/s1 |
InChIキー |
HSIIKZKPMSXPQB-ISARSNTHSA-N |
異性体SMILES |
CC(=O)OC[C@H]([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
正規SMILES |
CC(=O)OCC(C1C(CC(O1)N2C=CC(=O)NC2=O)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


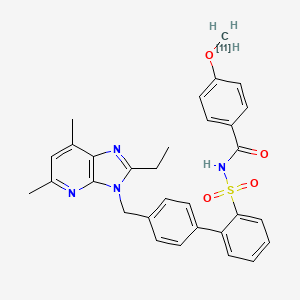
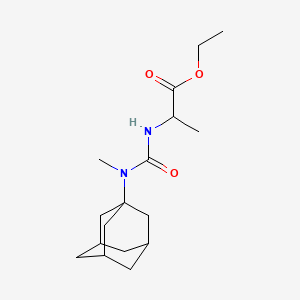
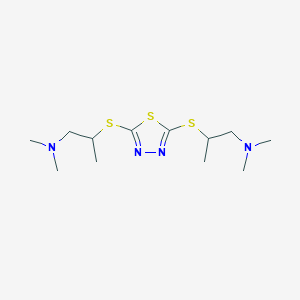
![N,N-diethyl-5-methyl-3,4,7,8,10-pentazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B12795998.png)

